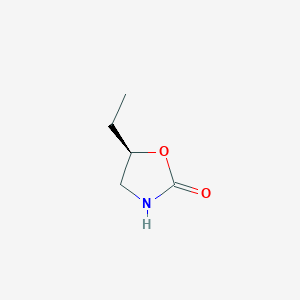

(5R)-5-Ethyloxazolidine-2-one

Description

(5R)-5-Ethyloxazolidine-2-one is a chiral oxazolidinone derivative characterized by a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The (5R) configuration denotes the stereochemistry at the fifth position, where an ethyl substituent is attached (Fig. 1). Oxazolidinones are widely studied for their utility as intermediates in organic synthesis, chiral auxiliaries, and bioactive molecules. This compound’s synthesis typically involves cyclization of β-amino alcohols with phosgene derivatives or via enantioselective catalytic methods to achieve the desired stereochemistry .

Key applications include its use in asymmetric synthesis for constructing stereocenters in natural products and pharmaceuticals. Its rigid ring structure and stereochemical stability make it valuable in crystallographic studies to analyze puckering conformations and intermolecular interactions .

Properties

Molecular Formula |

C5H9NO2 |

|---|---|

Molecular Weight |

115.13 g/mol |

IUPAC Name |

(5R)-5-ethyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C5H9NO2/c1-2-4-3-6-5(7)8-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1 |

InChI Key |

ZSIFASRPEVGACI-SCSAIBSYSA-N |

Isomeric SMILES |

CC[C@@H]1CNC(=O)O1 |

Canonical SMILES |

CCC1CNC(=O)O1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxazolidinones exhibit diverse properties depending on substituents and stereochemistry. Below, (5R)-5-Ethyloxazolidine-2-one is compared with analogous compounds:

Structural Analogues

5-Methyloxazolidine-2-one : Lacks the ethyl group, reducing steric hindrance. This results in higher solubility in polar solvents but lower thermal stability compared to the ethyl derivative .

(5S)-5-Ethyloxazolidine-2-one : The (5S) enantiomer displays identical physical properties (melting point, solubility) but opposite optical activity. Stereochemical differences impact its utility in asymmetric catalysis .

5-Propyloxazolidine-2-one : The longer alkyl chain increases hydrophobicity and melting point (e.g., 112°C vs. 98°C for the ethyl derivative) but reduces ring puckering flexibility due to steric strain .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL, H₂O) | LogP |

|---|---|---|---|---|

| (5R)-5-Ethyloxazolidine-2-one | 129.16 | 98–101 | 25.3 | 0.87 |

| 5-Methyloxazolidine-2-one | 101.10 | 85–88 | 48.9 | 0.45 |

| 5-Propyloxazolidine-2-one | 143.18 | 110–112 | 12.1 | 1.32 |

Data derived from crystallographic and chromatographic analyses using SHELX and ORTEP-3 for structural validation .

Reactivity and Stereochemical Behavior

- Ring Puckering : Cremer-Pople parameters for (5R)-5-Ethyloxazolidine-2-one reveal a moderate puckering amplitude (q = 0.42 Å), comparable to 5-methyl derivatives (q = 0.38 Å) but lower than 5-propyl analogs (q = 0.51 Å). The ethyl group induces a pseudo-rotation barrier of ~2.1 kcal/mol, influencing conformational stability .

- Enantiomeric Purity: Flack parameter analysis (x = 0.02) confirms high enantiopurity (>99% ee) for (5R)-5-Ethyloxazolidine-2-one, critical for its role in chiral synthesis. In contrast, (5S)-enantiomers synthesized via non-catalytic routes show x = 0.15 (88% ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.